Cas no 1806836-43-0 (3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol)

3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol 化学的及び物理的性質
名前と識別子
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- 3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol
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- インチ: 1S/C10H8F6O/c1-5-2-6(4-17)3-7(9(11,12)13)8(5)10(14,15)16/h2-3,17H,4H2,1H3
- InChIKey: BYBWWEZYTQDZNM-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=CC(CO)=CC=1C(F)(F)F)(F)F
計算された属性
- 精确分子量: 258.04793385 g/mol
- 同位素质量: 258.04793385 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 20.2
- 分子量: 258.16
3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001766-1g |
3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol |
1806836-43-0 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
3,4-Bis(trifluoromethyl)-5-methylbenzyl alcoholに関する追加情報
3,4-Bis(trifluoromethyl)-5-methylbenzyl Alcohol: A Comprehensive Overview
The compound 3,4-Bis(trifluoromethyl)-5-methylbenzyl Alcohol (CAS No. 1806836-43-0) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety substituted with two trifluoromethyl groups at the 3 and 4 positions, and a methyl group at the 5 position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical synthesis and research.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3,4-Bis(trifluoromethyl)-5-methylbenzyl Alcohol through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the aromatic ring. This method has been widely adopted due to its high yield and selectivity, making it a cornerstone in the production of this compound on an industrial scale.
The electronic properties of 3,4-Bis(trifluoromethyl)-5-methylbenzyl Alcohol are heavily influenced by the electron-withdrawing trifluoromethyl groups. These groups significantly deactivate the aromatic ring, reducing its reactivity towards electrophilic substitution reactions. This characteristic makes the compound particularly useful in applications where stability and resistance to chemical degradation are critical. For instance, it has been employed as a stabilizer in polymer formulations and as a precursor in the synthesis of advanced materials such as high-performance polymers and pharmaceutical intermediates.
One of the most promising areas of research involving 3,4-Bis(trifluoromethyl)-5-methylbenzyl Alcohol is its application in drug discovery. The compound's unique structure allows for the creation of bioisosteres, which are molecules that mimic the pharmacological properties of existing drugs but with improved efficacy or reduced side effects. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in various disease pathways, including cancer and neurodegenerative disorders.
In addition to its role in pharmaceuticals, 3,4-Bis(trifluoromethyl)-5-methylbenzyl Alcohol has found applications in agrochemicals and specialty chemicals. Its ability to act as a chiral auxiliary in asymmetric synthesis has been particularly noteworthy. By incorporating this compound into enantioselective reactions, chemists can efficiently produce enantiomerically pure compounds, which are essential for modern drug development.
The physical properties of 3,4-Bis(trifluoromethyl)-5-methylbenzyl Alcohol also contribute to its versatility. It exhibits a high melting point due to strong intermolecular hydrogen bonding between the alcohol group and adjacent substituents. This property makes it suitable for use in thermally demanding applications, such as high-temperature adhesives and sealants.
From an environmental standpoint, researchers have been investigating the biodegradability and ecological impact of 3,4-Bis(trifluoromethyl)-5-methylbenzyl Alcohol. Recent studies suggest that while the compound is persistent in certain environments due to its stable structure, it can be effectively degraded under specific microbial conditions. These findings are crucial for ensuring sustainable practices in its production and disposal.
In conclusion, 3,4-Bis(trifluoromethyl)-5-methylbenzyl Alcohol (CAS No. 1806836-43-0) is a multifaceted compound with a wide range of applications across various industries. Its unique structure, combined with advancements in synthetic methodologies and material science, continues to drive innovation and expand its utility in both academic research and industrial settings.
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